molecular formula C47H71NO12 B164318 Azaspiracid-1 CAS No. 214899-21-5

Azaspiracid-1

Cat. No.: B164318
CAS No.: 214899-21-5
M. Wt: 842.1 g/mol
InChI Key: AHFHSIVCLPAESC-SLHHEBIUSA-N
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Mechanism of Action

Target of Action

Azaspiracid-1 (AZA1) is a marine biotoxin that primarily targets the peripheral nervous system . It has been found to affect a rat PC12 cell line, which is commonly used as a model for the peripheral nervous system . AZA1 also inhibits hERG voltage-gated potassium channels , which play a crucial role in the electrical activity of many cell types, including neurons and muscle cells.

Mode of Action

AZA1 interacts with its targets by inhibiting endocytosis and causing a pronounced and temporary depletion of ATP . This may be related to the altered expression of proteins involved in several cellular functions . In addition, AZAs increase cytosolic calcium levels and cellular concentrations of cAMP .

Biochemical Pathways

The biochemical pathways affected by AZA1 are primarily related to energy metabolism and ion homeostasis. The toxin prevents endocytosis and causes a temporary depletion of ATP , which is a key molecule in energy transfer within cells. It also increases cytosolic calcium levels , which can affect various cellular processes, including signal transduction pathways, and cellular concentrations of cAMP , a critical second messenger in many biological processes.

Pharmacokinetics

The pharmacokinetics of AZA1 involve its absorption by cells in a dose-dependent manner . AZA1 is absorbed by Caco-2 cells, a reliable model of the human intestine, without affecting cell viability . It causes modifications on occludin distribution, indicating a possible disruption of monolayer integrity .

Result of Action

The molecular and cellular effects of AZA1’s action include ultrastructural damages at the nucleus and mitochondria with autophagosomes in the cytoplasm . Tight junctions and microvilli remain unaffected . In heart cells, AZA1 treatment has been associated with heightened levels of apoptotic markers, including caspase-3 and -8, cleavage of PARP, and upregulation of Fas ligands .

Action Environment

AZA1 is a marine biotoxin produced by the small dinoflagellate Azadinium spinosum . It can accumulate in shellfish and thereby cause illness in humans . The global distribution of AZAs appears to correspond to the apparent widespread occurrence of Azadinium . Environmental factors such as the presence of Azadinium and the feeding habits of shellfish can influence the accumulation of AZAs in shellfish, thereby influencing the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Azaspiracid-1 interacts with various biomolecules, including enzymes and proteins. It inhibits hERG voltage-gated potassium channels . This interaction affects the normal functioning of these channels, which play a crucial role in repolarizing the cell membrane after action potentials .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is absorbed by Caco-2 cells in a dose-dependent way without affecting cell viability . It causes modifications on occludin distribution, indicating a possible monolayer integrity disruption . It also causes ultrastructural damages at the nucleus and mitochondria with autophagosomes in the cytoplasm . Moreover, this compound prevents endocytosis and causes a pronounced and temporary depletion of ATP, which may be related to the altered expression of proteins involved in several cellular functions .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits hERG voltage-gated potassium channels, affecting the normal functioning of these channels . It also prevents endocytosis and causes a pronounced and temporary depletion of ATP . This may be related to the altered expression of proteins involved in several cellular functions .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Repeated treatments of mice with this compound displayed significant gastrointestinal effects, suggesting that the lowest observable adverse effect level for this compound is on the order of 1 μg/kg in mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Oral administration of Azaspiracids to mice induces dose and time-dependent gastrointestinal symptoms, in addition to widespread organ damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It causes a pronounced and temporary depletion of ATP, which may be related to the altered expression of proteins involved in several cellular functions .

Transport and Distribution

After the ingestion of molluscs with this compound, the toxin is transported through the human intestinal barrier to blood, causing damage on epithelial cells . It is absorbed by Caco-2 cells in a dose-dependent way .

Subcellular Localization

This compound causes modifications on occludin distribution, indicating a possible monolayer integrity disruption . It also causes ultrastructural damages at the nucleus and mitochondria with autophagosomes in the cytoplasm .

Properties

CAS No.

214899-21-5

Molecular Formula

C47H71NO12

Molecular Weight

842.1 g/mol

InChI

InChI=1S/C47H71NO12/c1-26-18-36-41-38(24-45(58-41)30(5)17-27(2)25-48-45)56-44(22-26,55-36)23-29(4)40-28(3)19-32(7)47(52,59-40)42(51)37-21-35-34(53-37)20-31(6)46(57-35)16-15-43(60-46)14-10-12-33(54-43)11-8-9-13-39(49)50/h8,10-11,14,26-28,30-38,40-42,48,51-52H,4,9,12-13,15-25H2,1-3,5-7H3,(H,49,50)/t26?,27?,28?,30?,31?,32?,33?,34?,35?,36?,37?,38?,40?,41?,42?,43-,44+,45+,46+,47+/m0/s1

InChI Key

AHFHSIVCLPAESC-SLHHEBIUSA-N

Isomeric SMILES

CC1CC2C3C(C[C@@]4(O3)C(CC(CN4)C)C)O[C@@](C1)(O2)CC(=C)C5C(CC([C@@](O5)(C(C6CC7C(O6)CC([C@@]8(O7)CC[C@@]9(O8)C=CCC(O9)C=CCCC(=O)O)C)O)O)C)C

SMILES

CC1CC2C3C(CC4(O3)C(CC(CN4)C)C)OC(C1)(O2)CC(=C)C5C(CC(C(O5)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)C=CCC(O9)C=CCCC(=O)O)C)O)O)C)C

Canonical SMILES

CC1CC2C3C(CC4(O3)C(CC(CN4)C)C)OC(C1)(O2)CC(=C)C5C(CC(C(O5)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)C=CCC(O9)C=CCCC(=O)O)C)O)O)C)C

Color/Form

Colorless amorphorous solid

214899-21-5

physical_description

Colorless solid;  [HSDB]

Pictograms

Irritant

Synonyms

Azaspiracid-1 and 37-epi Azaspiracid-1; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Azaspiracid-1?

A1: While the exact mechanism of action remains elusive, research suggests that AZA-1 disrupts cellular processes by inhibiting endocytosis. [] This disruption has been linked to the altered maturation of lysosomal enzymes, particularly the inhibition of procathepsin D conversion to its mature form. []

Q2: How does this compound affect the nervous system?

A2: AZA-1 exhibits neurotoxicity by inducing morphological changes in neurons, leading to cell death. [] One observed effect is the induction of differentiation-related changes, resulting in neurite-like processes and altered peripherin isoform stoichiometry. []

Q3: Does this compound activate apoptotic pathways?

A3: The role of apoptosis in AZA-1 induced cell death is complex and appears to vary between cell types. Some studies suggest a combination of necrotic and apoptotic mechanisms, with varying sensitivity to c-Jun N-terminal kinase (JNK) inhibitors. [] Further research is needed to fully elucidate the pathways involved.

Q4: Are there any specific kinases implicated in this compound's neurotoxic effects?

A4: Yes, research suggests that the c-Jun N-terminal kinase (JNK) plays a role in AZA-1 induced neurotoxicity. [] Inhibiting JNK has been shown to protect cultured neurons against AZA-1's cytotoxic effects. []

Q5: How does this compound impact cell adhesion in epithelial cells?

A5: AZA-1 has been shown to impair cell-cell adhesion in epithelial cells. [] It affects the cellular pool of E-cadherin, an adhesion molecule, by inducing the accumulation of an E-cadherin fragment lacking the intracellular domain. []

Q6: Does this compound affect the actin cytoskeleton?

A6: Yes, AZA-1 has been observed to cause significant alterations in the actin cytoskeleton. [, ] It induces the rearrangement of stress fibers and the loss of focal adhesion points, ultimately impacting cell shape and internal morphology. [, ]

Q7: What is the molecular formula and weight of this compound?

A7: While this specific information is not explicitly stated in the provided abstracts, it can be easily found in various chemical databases and research articles. The molecular formula of this compound is C50H73NO14, and its molecular weight is 916.1 g/mol.

Q8: What spectroscopic techniques are used to characterize this compound?

A8: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structural elucidation of AZA-1, including identification of its isomers and epimers. [, ] Mass Spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS), is extensively employed for detection, quantification, and structural confirmation of AZA-1 in various matrices like shellfish and plankton. [, , , ]

Q9: How do structural modifications of this compound influence its activity?

A9: Studies utilizing AZA-1 fragments and stereoisomers have provided insights into its structure-activity relationship. The ABCD and ABCDE ring domains appear crucial for its effects on cytosolic calcium concentration, while the complete structure is necessary for neurotoxicity. [] The ABCD-epi-AZA-1 retains toxicity, highlighting the importance of specific stereochemistry for activity. []

Q10: Do epimers of this compound exhibit different potencies?

A10: Yes, research indicates that 37-epi-Azaspiracid-1, an epimer of AZA-1, demonstrates higher potency compared to AZA-1 in cytotoxicity assays using Jurkat T lymphocyte cells. [] This finding underscores the significance of stereochemistry in AZA-1's biological activity.

Q11: What are the primary organs affected by this compound toxicity?

A11: AZA-1 toxicity has been observed in various organs, including the intestines, lymphoid tissues, lungs, and nervous system. [] Studies in rats indicate that repeated exposure to AZA-1, even at low doses, can cause cardiovascular toxicity, impacting blood pressure, heart collagen deposition, and myocardial ultrastructure. []

Q12: Does this compound pose a risk to human health?

A12: Yes, AZA-1 and its analogs are considered emerging human health risks. They accumulate in shellfish, and consumption of contaminated seafood can lead to Azaspiracid Poisoning (AZP), characterized by severe gastrointestinal illness. [, ] The widespread occurrence of AZA toxins in shellfish necessitates continuous monitoring and regulation to ensure food safety. []

Q13: What analytical methods are commonly used to detect and quantify this compound in shellfish?

A13: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for AZA-1 detection and quantification in shellfish. [, , , ] This technique offers high sensitivity and specificity, enabling the detection of AZA-1 at levels compliant with regulatory limits.

Q14: Are there any challenges associated with analyzing this compound in complex matrices like shellfish?

A14: Yes, matrix effects can significantly impact the accuracy and reliability of AZA-1 quantification in shellfish. [] Variations in sample matrix composition necessitate careful method optimization and validation, often employing techniques like standard addition or matrix-matched calibration to mitigate these effects. []

Q15: What is the environmental source of this compound?

A15: AZA-1 is produced by marine dinoflagellates, primarily Azadinium spinosum. [, , , ] These dinoflagellates can form harmful algal blooms, leading to AZA accumulation in filter-feeding shellfish and posing a risk to human health through consumption. [, ]

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